molecular formula C19H25N5O2S B5604466 2-[2-(1H-imidazol-4-yl)ethyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one

2-[2-(1H-imidazol-4-yl)ethyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5604466
M. Wt: 387.5 g/mol
InChI Key: QMPJIVHQNABYEE-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals known for their complex structures, which include spiro and heterocyclic elements. Compounds with diazaspiro[5.5]undecane skeletons, such as the one , have been explored for various chemical and biological properties. These studies often focus on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of these compounds.

Synthesis Analysis

Synthesis approaches for diazaspiro[5.5]undecane derivatives involve several strategies, including base-promoted [5+1] double Michael addition reactions and multi-component reactions (MCRs). For instance, Islam et al. (2017) developed a method for synthesizing diazaspiro[5.5]undecane derivatives via cascade cyclization, resulting in high yields of the target compounds (Islam et al., 2017). Similarly, Li et al. (2014) synthesized ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives via a one-pot MCR, highlighting the versatility of synthetic approaches for such compounds (Li et al., 2014).

Molecular Structure Analysis

The molecular structures of diazaspiro[5.5]undecane derivatives have been extensively studied, often using X-ray crystallography. These studies reveal detailed insights into the conformation and stereochemistry of these compounds. For example, the study by Aggarwal et al. (2014) presented the X-ray crystal structure of diazaspiro compounds, emphasizing the importance of intermolecular interactions in crystal packing (Aggarwal et al., 2014).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, reflecting their rich chemistry. The reactivity of these compounds can be attributed to the presence of multiple functional groups, which enable diverse transformations. The study by Parameswarappa and Pigge (2011) on the synthesis of 3,9-diazaspiro[5.5]undecane derivatives through spirocyclization of pyridine substrates is an example of the chemical versatility of these molecules (Parameswarappa & Pigge, 2011).

properties

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethyl]-8-(2-methyl-1,3-thiazole-4-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-14-22-16(10-27-14)18(26)24-7-2-5-19(12-24)6-3-17(25)23(11-19)8-4-15-9-20-13-21-15/h9-10,13H,2-8,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPJIVHQNABYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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